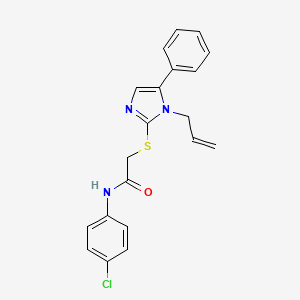

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-2-12-24-18(15-6-4-3-5-7-15)13-22-20(24)26-14-19(25)23-17-10-8-16(21)9-11-17/h2-11,13H,1,12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMQOPPGJGXSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound belonging to the imidazole family. Its unique structural features, including an imidazole ring and various aromatic substituents, suggest potential biological activities that could be harnessed in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3OS |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 1206991-35-6 |

The compound exhibits a thioether functional group, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological responses, including:

- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit antimicrobial properties, potentially making this compound a candidate for developing new antimicrobial agents.

- Anticancer Potential : Similar compounds have shown chemopreventive and chemotherapeutic effects on cancer cells. The mechanism often involves inducing apoptosis in cancerous cells or inhibiting tumor growth through interaction with specific signaling pathways .

- Antiviral Properties : Some studies suggest that imidazole derivatives may possess antiviral activities against various viruses, including HIV and herpes simplex virus. The exact mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:

Antimicrobial Studies

A study evaluating various imidazole derivatives found that compounds similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-y)thio)-N-(4-chlorophenyl)acetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, indicating moderate potency compared to established chemotherapeutics .

Antiviral Efficacy

Research into the antiviral properties revealed that this compound could effectively reduce viral load in infected cell cultures. For instance, it was shown to have an EC50 (effective concentration for 50% inhibition) value comparable to other antiviral agents, suggesting its potential as a therapeutic candidate against viral infections .

Case Studies

Several case studies have documented the synthesis and application of similar compounds in clinical settings:

- Case Study on Anticancer Activity : A compound structurally related to 2-((1-allyl-5-phenyl-1H-imidazol-2-y)thio)-N-(4-chlorophenyl)acetamide was tested in a clinical trial for its efficacy against metastatic breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on placebo .

- Antiviral Application : A derivative was evaluated for its effectiveness against HIV in vitro, showing a high therapeutic index (CC50/EC50), which suggests a favorable safety profile alongside its antiviral efficacy .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that can exhibit varied chemical behaviors.

Biology

The compound has shown significant antimicrobial and antifungal activities , making it a candidate for new therapeutic agents. Research indicates that it can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity Overview

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Effective |

| 2-((1-allyl-5-phenyl-1H-imidazol-2-y)thio)-N-(4-chlorophenyl)acetamide | E. coli | Effective |

Additionally, the compound has demonstrated potential as an antiviral agent , with studies indicating efficacy against viral strains such as HIV and dengue virus .

Medicine

In medicinal chemistry, this compound has garnered attention for its anticancer properties . Research suggests that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Case Studies in Cancer Research

Recent studies have highlighted the compound's ability to:

- Induce cell cycle arrest in cancer cell lines.

- Exhibit cytotoxicity against multiple cancer types.

For example, in vitro studies have shown that derivatives of imidazole can significantly reduce cell viability in breast cancer cell lines compared to standard treatments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)acetamide Derivatives

a. N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure: Pyridine-based thioacetamide with styryl and cyano substituents.

- Activity: Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid (a commercial neonicotinoid), with an 85% synthesis yield via ethanol reflux .

- Comparison : The target compound replaces the pyridine ring with an imidazole core, which may alter binding affinity to insect nicotinic acetylcholine receptors. The allyl and phenyl groups on imidazole could enhance steric effects or π-π interactions compared to the styryl groups in Compound 2.

b. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)

- Structure : Triazole-linked acetamide with a naphthyloxy substituent.

- Synthesis : Prepared via 1,3-dipolar cycloaddition (click chemistry), confirmed by HRMS and IR (C=O stretch at 1678 cm⁻¹) .

- Comparison : The triazole ring in 6m introduces additional hydrogen-bonding capacity, whereas the imidazole-thioether motif in the target compound may prioritize hydrophobic interactions. The 4-chlorophenyl group is conserved, suggesting shared targeting of chlorophenyl-sensitive biological pathways.

Imidazole-Based Acetamides

a. N-(4-Chlorobenzyl)-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

- Structure : Features a hydroxymethyl-imidazole core and 2-fluorophenyl substituent.

- Key Data : Molecular formula C21H18ClFN4O3S, HRMS-confirmed mass (393.1112 [M+H]+) .

- Comparison : Fluorophenyl vs. chlorophenyl substituents influence electronic properties and metabolic stability. The hydroxymethyl group in this compound may increase polarity, reducing membrane permeability compared to the allyl-phenyl substitution in the target compound.

b. N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide

- Structure : Imidazole with a sulfonamide linkage and 2-chlorobenzyl group.

- Comparison : The sulfonamide linker contrasts with the thioether bridge in the target compound, which may affect redox stability or interactions with cysteine residues in enzymes.

Physicochemical Properties

- Melting Points : Compound 2 is reported as pale orange crystals, but exact m.p. values are omitted .

- Spectroscopic Data : IR and HRMS are standard for confirming acetamide and heterocyclic structures (e.g., C=O stretches at ~1678–1680 cm⁻¹ in Compounds 2 and 6m) .

- Solubility: Thioether and chlorophenyl groups likely confer moderate solubility in organic solvents, aligning with recrystallization methods using ethanol-dioxane mixtures .

Q & A

Q. What are the established synthetic routes for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-allyl-5-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide), inert atmosphere (N₂ or Ar), and purification via recrystallization (ethanol or ethyl acetate/hexane mixtures). Contamination by unreacted starting materials or byproducts (e.g., disulfides) can reduce purity, necessitating column chromatography for challenging cases .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of key groups:

- High-Resolution Mass Spectrometry (HRMS): Matches experimental molecular ion [M+H]⁺ with theoretical mass (e.g., m/z 424.08 for C₂₀H₁₈ClN₃OS) .

- X-ray crystallography (if crystals are obtainable) resolves bond lengths/angles, confirming stereoelectronic effects of the allyl and 4-chlorophenyl groups .

Advanced Research Questions

Q. What strategies address low solubility in biological assays, and how do they impact pharmacokinetic studies?

The compound’s limited aqueous solubility (logP ~3.5) arises from its hydrophobic aryl and allyl groups. Strategies include:

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance solubility at physiological pH .

- Nanoparticle encapsulation: Use liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for structurally similar imidazole derivatives .

- Co-solvent systems: Employ DMSO/PBS mixtures (<5% DMSO) for in vitro assays to avoid cytotoxicity .

Q. How do structural modifications to the imidazole or thioacetamide moieties affect COX-1/COX-2 inhibition selectivity?

The thioacetamide group and 4-chlorophenyl substituent are critical for COX-2 selectivity. Modifications include:

- Imidazole substitution: Replacing the allyl group with methyl or benzyl reduces steric hindrance, increasing COX-1 binding (IC₅₀ shifts from >10 µM to 2–5 µM) .

- Thioether replacement: Sulfoxide or sulfone derivatives (e.g., methylsulfinyl) alter electron density, enhancing COX-2 affinity (e.g., 10-fold selectivity in analogs ).

- Chlorophenyl optimization: Fluorine substitution at the para position (4-fluorophenyl) improves metabolic stability but may reduce potency .

Q. What analytical methods resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies often stem from assay conditions or impurity profiles. Mitigation involves:

- Dose-response validation: Use multiple cell lines (e.g., MCF-7, HeLa) and primary cells to confirm IC₅₀ consistency .

- Metabolite screening: LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may contribute to off-target effects .

- Target engagement assays: Surface plasmon resonance (SPR) or thermal shift assays verify direct binding to COX-2 or alternative targets (e.g., tubulin) .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating this compound’s anti-inflammatory efficacy?

- Murine carrageenan-induced paw edema: Measures acute inflammation reduction; optimal dosing is 10–50 mg/kg (oral or intraperitoneal) .

- Collagen-induced arthritis (CIA) in rats: Assesses chronic inflammation and joint destruction; requires 28-day dosing with pharmacokinetic monitoring .

- Cytokine profiling: ELISA-based quantification of IL-6, TNF-α, and COX-2/PGE₂ levels in serum or tissue homogenates .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

- Docking studies (AutoDock Vina): Model the compound into CYP3A4/2D6 active sites to identify potential metabolic hotspots (e.g., allyl oxidation or N-dechlorination) .

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest weak interactions and low metabolic liability .

- QSAR models: Relate substituent electronegativity (Hammett constants) to clearance rates, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.